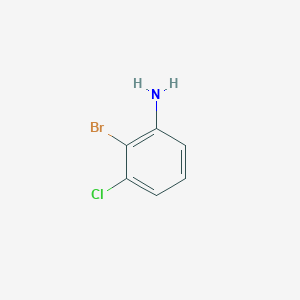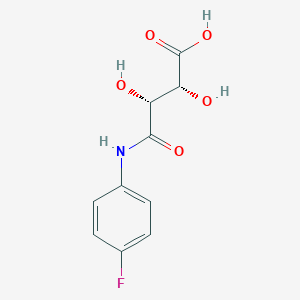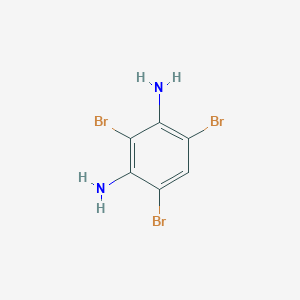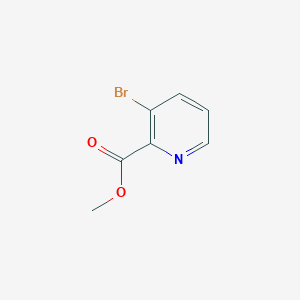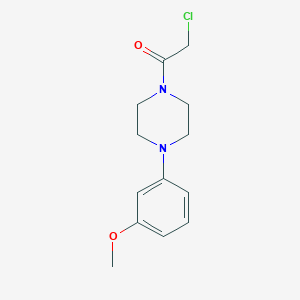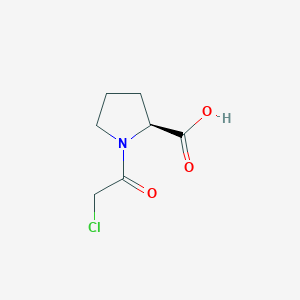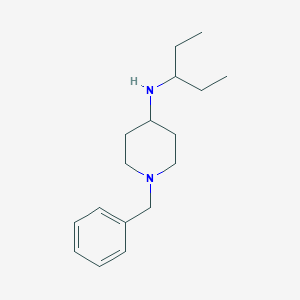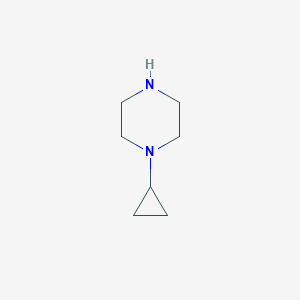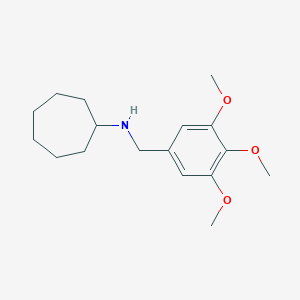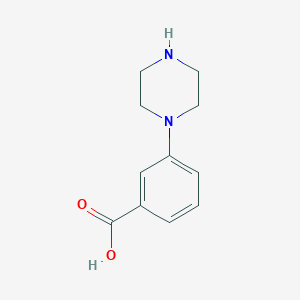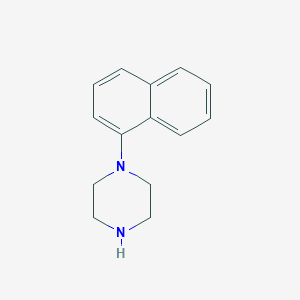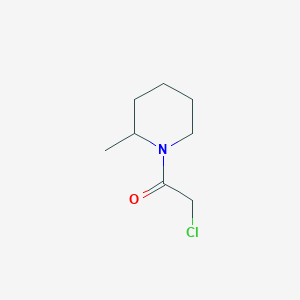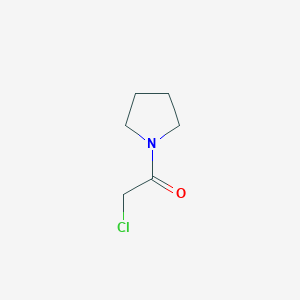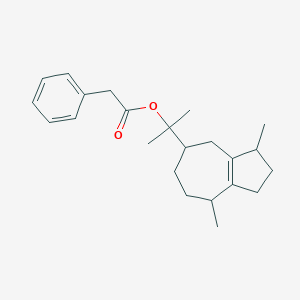
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a synthetic compound that is derived from natural sources and has been studied extensively for its biological effects.
作用機序
The mechanism of action of 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins. It also has an effect on the immune system by modulating the activity of immune cells. Additionally, it has been found to have an effect on the nervous system by modulating the activity of neurotransmitters.
生化学的および生理学的効果
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been found to have an effect on the immune system by modulating the activity of immune cells. Additionally, it has been found to have an effect on the nervous system by modulating the activity of neurotransmitters.
実験室実験の利点と制限
The advantages of using 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate in lab experiments include its potential therapeutic properties and its ability to modulate the activity of immune cells and neurotransmitters. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential therapeutic properties.
将来の方向性
There are several future directions for research on 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate. These include further studies on its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use in the treatment of cancer. Additionally, further research is needed to understand its potential side effects and toxicity.
合成法
The synthesis of 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate involves the condensation of 3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-amine with phenylacetic acid followed by esterification with isobutylene. The reaction is carried out under controlled conditions and yields a pure product that can be used for further research.
科学的研究の応用
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
CAS番号 |
14166-03-1 |
|---|---|
製品名 |
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate |
分子式 |
C23H35O2 |
分子量 |
340.5 g/mol |
IUPAC名 |
2-(3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C23H32O2/c1-16-10-12-19(15-21-17(2)11-13-20(16)21)23(3,4)25-22(24)14-18-8-6-5-7-9-18/h5-9,16-17,19H,10-15H2,1-4H3 |
InChIキー |
UTINEQJTEXCBGS-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)CC3=CC=CC=C3 |
正規SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)CC3=CC=CC=C3 |
その他のCAS番号 |
14166-03-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



